molecular formula C9H7NO3S B13122443 4h-1,4-Benzothiazine-2-carboxylic acid, 1-oxide

4h-1,4-Benzothiazine-2-carboxylic acid, 1-oxide

Cat. No.: B13122443
M. Wt: 209.22 g/mol
InChI Key: SHLWQFHEJKHLDJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-1,4-Benzothiazine-2-carboxylic acid, 1-oxide can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction typically involves the use of a base such as sodium hydroxide and is carried out under ultrasonication . The structures of the synthesized compounds are confirmed using analytical and spectral data .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Mechanism of Action

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

1-oxo-4H-1λ4,4-benzothiazine-2-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c11-9(12)8-5-10-6-3-1-2-4-7(6)14(8)13/h1-5,10H,(H,11,12)

InChI Key

SHLWQFHEJKHLDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=C(S2=O)C(=O)O

Origin of Product

United States

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